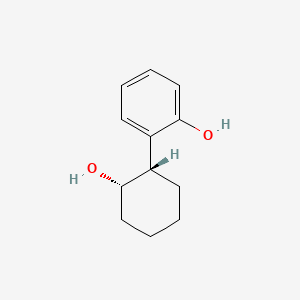

2-(2-Hydroxycyclohexyl)phenol (cis- and trans- mixture, predominantly cis-isomer), 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Hydroxycyclohexyl)phenol is a chemical compound with the molecular formula C12H16O2 . It is a white to almost white powder or crystal and is predominantly a cis-isomer .

Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxycyclohexyl)phenol consists of a phenol group attached to a cyclohexyl group . The compound has a total of 31 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 aromatic hydroxyl, and 1 secondary alcohol .Chemical Reactions Analysis

Phenols, like 2-(2-Hydroxycyclohexyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

2-(2-Hydroxycyclohexyl)phenol is a solid at 20 degrees Celsius . . The compound has a molecular weight of 192.26 and a melting point between 110.0 to 114.0 °C .作用机制

Target of Action

Phenolic compounds, which this compound is a part of, are known to interact with a variety of biological targets, including enzymes and cell receptors .

Mode of Action

Phenolic compounds are known to interfere with bacterial cell wall synthesis, dna replication, or enzyme production . They can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .

Biochemical Pathways

They are synthesized via the shikimate and phenylpropanoid pathways in plants . They can affect various metabolic processes, including those related to inflammation and oxidative stress .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the phenolic compound and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Result of Action

Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial properties . They can exert these effects through various mechanisms, including scavenging free radicals, chelating metal ions, and modulating enzymatic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Hydroxycyclohexyl)phenol. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of phenolic compounds . Additionally, the gut microbiota plays a crucial role in the metabolism of phenolic compounds, which can influence their bioavailability and biological effects .

属性

IUPAC Name |

2-[(1S,2S)-2-hydroxycyclohexyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12-14H,2,4,6,8H2/t10-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHHKJORECEPAY-JQWIXIFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C2=CC=CC=C2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1S,2S)-2-hydroxycyclohexyl]phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)

![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)

![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)